
13-(2,6-Dibromophenoxy)-2,5,8,11-tetraoxatridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-(2,6-Dibromophenoxy)-2,5,8,11-tetraoxatridecane: is an organic compound characterized by the presence of a dibromophenoxy group attached to a tetraoxatridecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-(2,6-Dibromophenoxy)-2,5,8,11-tetraoxatridecane typically involves the reaction of 2,6-dibromophenol with a suitable polyether chain. One common method includes the use of 2,6-dibromophenol and tetraethylene glycol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The dibromophenoxy group can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The phenoxy group can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products:
Substitution Products: Compounds where bromine atoms are replaced by other functional groups.
Oxidation Products: Phenolic compounds with higher oxidation states.
Reduction Products: Compounds with reduced phenoxy groups.
Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
- Used in the development of bioactive compounds for pharmaceutical research.
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
- Studied for its role in the synthesis of medicinally relevant compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 13-(2,6-Dibromophenoxy)-2,5,8,11-tetraoxatridecane involves its interaction with specific molecular targets and pathways. The dibromophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The polyether chain allows for the formation of stable complexes with various molecules, enhancing its utility in drug delivery and material science.
Comparaison Avec Des Composés Similaires
2,6-Dibromophenol: Shares the dibromophenoxy group but lacks the polyether chain.
2,4-Dibromophenol: Similar structure but with bromine atoms in different positions.
3,5-Dibromophenol: Another isomer with bromine atoms at different positions.
2,6-Dichlorophenol: Similar phenoxy group but with chlorine atoms instead of bromine.
Uniqueness:
- The presence of the tetraoxatridecane chain in 13-(2,6-Dibromophenoxy)-2,5,8,11-tetraoxatridecane provides unique solubility and reactivity properties.
- The combination of the dibromophenoxy group with the polyether chain allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
865756-50-9 |
|---|---|
Formule moléculaire |
C15H22Br2O5 |
Poids moléculaire |
442.14 g/mol |
Nom IUPAC |
1,3-dibromo-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C15H22Br2O5/c1-18-5-6-19-7-8-20-9-10-21-11-12-22-15-13(16)3-2-4-14(15)17/h2-4H,5-12H2,1H3 |
Clé InChI |
KJUXFTAMIBOJNI-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOC1=C(C=CC=C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B14192778.png)
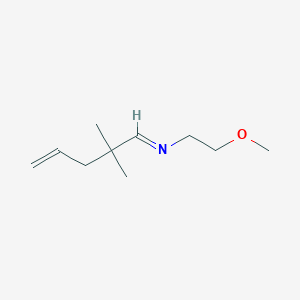
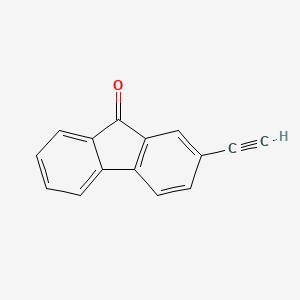
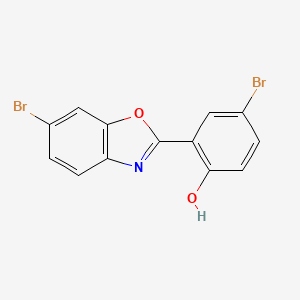
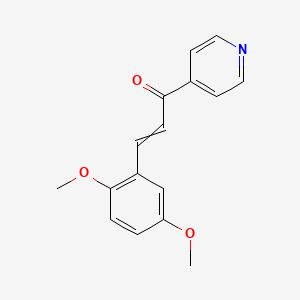


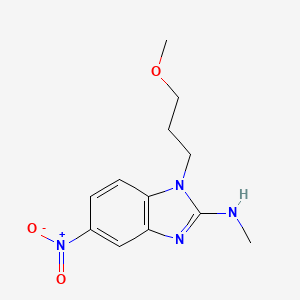
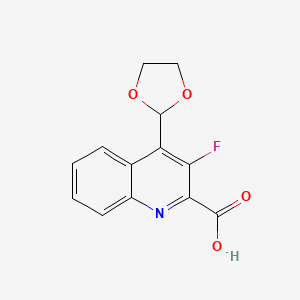
![3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14192835.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14192842.png)
![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)
![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
